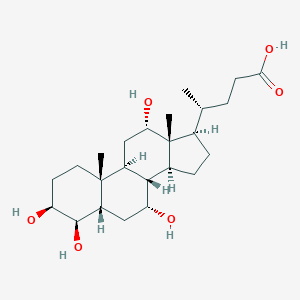
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid, also known as TFB-TBOA, is a competitive inhibitor of glutamate transporters. It has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for removing glutamate from the synapse, thereby preventing excessive activation of glutamate receptors. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid binds to the substrate-binding site of EAATs, preventing the uptake of glutamate and leading to increased extracellular glutamate levels.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can have both beneficial and detrimental effects. In some cases, it can lead to increased synaptic transmission and improved cognitive function. However, in other cases, it can lead to excitotoxicity and neuronal damage. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has also been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
Advantages and Limitations for Lab Experiments
One advantage of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is its specificity for EAATs, which allows for targeted modulation of glutamate transport. However, its effects on extracellular glutamate levels can be difficult to control and may vary depending on the experimental conditions. Additionally, 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has a relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the role of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential therapeutic applications of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in epilepsy and stroke warrant further investigation.
Synthesis Methods
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can be synthesized by reacting 3-phenyl-2-propenoic acid with trifluoroacetic anhydride, followed by reaction with 4,4,4-trifluoro-3-oxo-but-1-enylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. This inhibition leads to increased extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
properties
IUPAC Name |
3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIENMBDGAIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395907 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid | |
CAS RN |
133992-79-7 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)


